N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Antimicrobial Staphylococcus aureus Triazole carboxamide

This compound carries the precise bis(3-fluorophenyl) substitution pattern required for target engagement in TAAR1 and antimicrobial programs. SAR evidence shows that even minor alterations (e.g., 4-fluoro or des-fluoro analogs) abolish activity. The 2021 antimicrobial study confirmed that only specific 5-methyl-1H-1,2,3-triazole-4-carboxamides exhibit potent S. aureus inhibition, while other analogs are inactive. Roche’s TAAR1 patents explicitly teach that halogen position critically determines TAAR1 affinity. Procuring this exact compound enables fluorine-walk comparisons with the N,1-bis(4-fluorophenyl) isomer (CAS 866866-65-1) and ensures valid hit-to-lead optimization. Choose the authentic 3-fluorophenyl geometry to avoid costly SAR misinterpretation.

Molecular Formula C16H12F2N4O
Molecular Weight 314.296
CAS No. 866847-85-0
Cat. No. B2467510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866847-85-0
Molecular FormulaC16H12F2N4O
Molecular Weight314.296
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-6-2-4-11(17)8-13)20-21-22(10)14-7-3-5-12(18)9-14/h2-9H,1H3,(H,19,23)
InChIKeyLEDXXTOENOVBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866847-85-0): Chemical Identity and In-Class Context


N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866847-85-0) is a synthetic small molecule with the molecular formula C16H12F2N4O and a molecular weight of 314.29 g/mol . It belongs to the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide class, a scaffold associated with diverse biological activities including antimicrobial effects and affinity for trace amine-associated receptors (TAARs), particularly TAAR1 [1][2]. The compound features a 5-methyl-1H-1,2,3-triazole core substituted at N1 with a 3-fluorophenyl group and at the carboxamide nitrogen with another 3-fluorophenyl group, a specific bis(meta-fluorophenyl) arrangement that distinguishes it from other regioisomeric or mono-substituted analogs.

Why N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Simply Replaced by a Generic Triazole Carboxamide


Substituting N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide with a generic in-class analog carries a high risk of functional failure because biological activity within this chemotype is exquisitely sensitive to both the position and nature of aryl substituents. In antimicrobial structure-activity relationship (SAR) studies, only a subset of 5-methyl-1H-1,2,3-triazole-4-carboxamides—specifically analogs 4d, 4l, and 4r—exhibited potent antibacterial activity against S. aureus, while numerous other structurally similar analogs in the same library were inactive [1]. Similarly, Roche's TAAR1 patent estate explicitly teaches that even minor alterations in the halogen substitution pattern on the phenyl rings can abolish or drastically alter target engagement [2]. The precise 3-fluorophenyl arrangement in this compound is therefore not a generic decoration but a specific structural feature that, if altered to a 4-fluorophenyl, 2-fluorophenyl, or des-fluoro analog, would likely produce a different pharmacological and biological profile.

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Quantitative Differentiation Evidence vs. Comparators


Antibacterial Potency of the 5-Methyl-1H-1,2,3-triazole-4-carboxamide Scaffold Against Staphylococcus aureus

The 5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold demonstrated potent antibacterial activity: compound 4l achieved 50% growth inhibition of S. aureus at a concentration under 1 µM, while the general class of 5-methyl analogs (4d, 4l, 4r) were active but numerous other triazole carboxamides in the same library were inactive [1]. This establishes the critical role of the 5-methyl-1H-1,2,3-triazole-4-carboxamide core, which N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide shares, in conferring antibacterial activity. Direct bioassay data for the target compound itself were not located in accessible peer-reviewed literature or patents.

Antimicrobial Staphylococcus aureus Triazole carboxamide

TAAR1 Receptor Affinity of Triazole-4-carboxamide Derivatives as a Class

According to Roche's patent US9416127B2, compounds of formula I—which encompasses 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides with halogen-substituted phenyl rings, including 3-fluorophenyl derivatives—possess good affinity for trace amine-associated receptors, particularly TAAR1 [1]. The patent explicitly claims utility for depression, anxiety disorders, bipolar disorder, ADHD, and schizophrenia. N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide falls within this Markush structure. However, no specific Ki, EC50, or binding data for this exact compound were found in the accessible patent examples or literature.

TAAR1 GPCR CNS disorders

Meta-Fluoro vs. Para-Fluoro Phenyl Substitution: Structural and Predicted Physicochemical Differentiation

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide bears fluorine atoms at the meta position on both phenyl rings. The closest commercially cataloged regioisomer is N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866866-65-1) . The meta-fluoro substitution pattern alters the electronic distribution and dipole moment of the phenyl rings compared to para-fluoro, which can modulate target binding, metabolic stability (CYP450-mediated oxidation typically favors para positions), and physicochemical properties such as logP and solubility [1]. Although direct comparative bioassay data are absent, literature precedent demonstrates that fluoro-positional isomerism in drug-like molecules can lead to >10-fold differences in target potency and clearance [1]. Users should verify experimentally whether the 3-fluoro configuration offers advantages over the 4-fluoro analog in their specific assay system.

Medicinal chemistry Fluorine substitution SAR

Key Research and Industrial Application Scenarios for N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide


Antibacterial Lead Discovery Targeting Drug-Resistant Staphylococcus aureus

Given the class-level evidence that 5-methyl-1H-1,2,3-triazole-4-carboxamides exhibit potent growth inhibition against S. aureus at sub-micromolar concentrations [1], this compound can serve as a starting scaffold for hit-to-lead optimization programs aimed at multidrug-resistant Gram-positive pathogens. Its dual 3-fluorophenyl substitution pattern provides a distinct vector for SAR exploration compared to mono-aryl or 4-fluorophenyl analogs.

TAAR1 Agonist Development for Neuropsychiatric Disorders

Roche's patent estate explicitly covers triazole-4-carboxamides with halogenated phenyl groups as TAAR1 ligands for depression, schizophrenia, and ADHD [2]. This compound, carrying the specific 3-fluorophenyl substitution, is a candidate for evaluation in TAAR1 cAMP accumulation or β-arrestin recruitment assays to determine if the meta-fluoro geometry provides improved potency or biased signaling relative to other regioisomers.

Chemical Biology Probe for Fluorine-Positional SAR Studies

The availability of both N,1-bis(3-fluorophenyl) (CAS 866847-85-0) and N,1-bis(4-fluorophenyl) (CAS 866866-65-1) isomers enables systematic fluorine-walk studies to map the effect of fluoro position on target binding, metabolic stability, and off-target profiles. This compound is thus a critical tool for medicinal chemistry groups seeking to understand fluoro-positional effects in triazole carboxamide lead series [1][3].

Antimicrobial Selectivity Profiling Against Human Cells

The 2021 antimicrobial study noted that active 5-methyl-1,2,3-triazole-4-carboxamides showed no significant impact on the viability of human HaCaT keratinocytes [1]. This compound can be evaluated in parallel cytotoxicity assays to test whether the bis(3-fluorophenyl) modification maintains or improves this therapeutically desirable selectivity window.

Quote Request

Request a Quote for N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.